![molecular formula C10H11BrO2 B2547890 Methyl 5-(bromomethyl)-2-methylbenzoate CAS No. 501362-17-0](/img/structure/B2547890.png)
Methyl 5-(bromomethyl)-2-methylbenzoate
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Description
Methyl 5-(bromomethyl)-2-methylbenzoate (MBMB) is an organic compound belonging to the family of benzoic acid derivatives. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. MBMB has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. In particular, it has been used as a reagent in the synthesis of various biologically active compounds, such as antifungal drugs and anti-inflammatory agents.
Scientific Research Applications
Spirobrassinol Analogues and Bioactivity Studies
Researchers have explored spirobrassinol analogues derived from Methyl 5-(bromomethyl)-2-methylbenzoate. These compounds exhibit interesting biological activities, including potential anticancer or immunosuppressive effects . Investigating their structure-activity relationships (SAR) could lead to novel therapeutic agents.
Environmental Chemistry and Halogenated Compounds
Understanding the fate and behavior of halogenated compounds in the environment is crucial. Methyl 5-(bromomethyl)-2-methylbenzoate serves as a model compound for studying bromine-containing pollutants. Researchers investigate its degradation pathways, bioaccumulation, and potential ecological impact.
properties
IUPAC Name |
methyl 5-(bromomethyl)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXNZLBVXYDPSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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